N-methyltetrahydrothiophen-3-amine hemioxalate
Overview
Description
“N-methyltetrahydrothiophen-3-amine hemioxalate” is a chemical compound with the molecular formula C12H24N2O4S2 and a molecular weight of 324.5 g/mol1. It is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “N-methyltetrahydrothiophen-3-amine hemioxalate”. However, it is available for purchase from various suppliers for research and pharmaceutical testing21.Molecular Structure Analysis
The molecular structure of “N-methyltetrahydrothiophen-3-amine hemioxalate” is represented by the formula C12H24N2O4S21. Detailed structural analysis would require more specific information such as spectroscopic data or crystallographic studies, which are not available in the search results.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving “N-methyltetrahydrothiophen-3-amine hemioxalate”. Further research or experimental data would be needed for this analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-methyltetrahydrothiophen-3-amine hemioxalate” are not detailed in the search results. Typically, these properties would include characteristics such as solubility, melting point, boiling point, and stability under various conditions.Safety And Hazards
The safety and hazards associated with “N-methyltetrahydrothiophen-3-amine hemioxalate” are not specified in the search results. As with any chemical, appropriate safety measures should be taken when handling and storing it to prevent exposure and potential harm.
Future Directions
The future directions for “N-methyltetrahydrothiophen-3-amine hemioxalate” are not specified in the search results. Its future use would likely depend on the outcomes of ongoing research and development efforts.
Please note that this analysis is based on the limited information available from the search results. For a more comprehensive analysis, access to scientific literature and experimental data would be required. Always handle chemicals with appropriate safety measures and consult with a qualified professional for specific advice.
properties
IUPAC Name |
N-methylthiolan-3-amine;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11NS.C2H2O4/c2*1-6-5-2-3-7-4-5;3-1(4)2(5)6/h2*5-6H,2-4H2,1H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPLQEAGBAKPLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCSC1.CNC1CCSC1.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyltetrahydrothiophen-3-amine hemioxalate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.